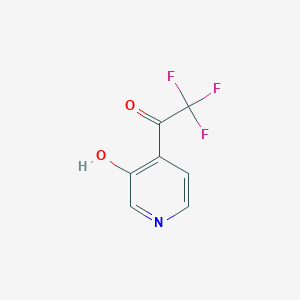
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.107 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a hydroxyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone typically involves the reaction of 3-hydroxypyridine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(3-pyridyl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(3-hydroxypyridin-4-yl)ethanol.
Substitution: Formation of 2,2,2-trifluoro-1-(3-halopyridin-4-yl)ethanone.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(4-pyridyl)ethanone: Similar structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(3-pyridyl)ethanone: Similar structure but lacks the hydroxyl group, affecting its biological activity and applications.
Uniqueness
2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
1060804-65-0 |
|---|---|
Formule moléculaire |
C7H4F3NO2 |
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-2-11-3-5(4)12/h1-3,12H |
Clé InChI |
VKCJFQXKGHROMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


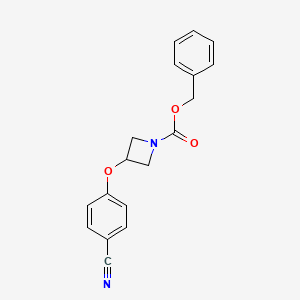
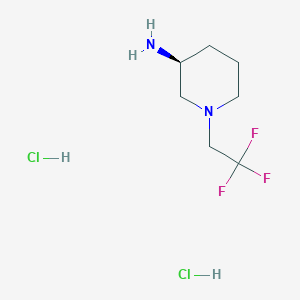

![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
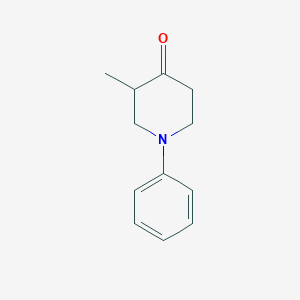


![5-Bromo-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B12995213.png)
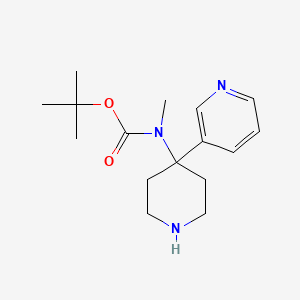
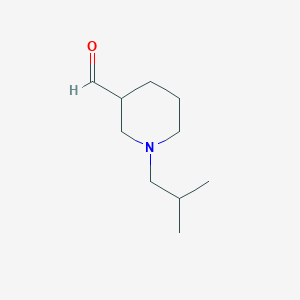
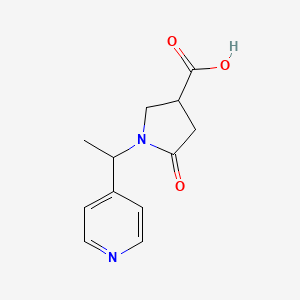

![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)
![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)
